
Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate is an organic compound that belongs to the class of triazenes Triazenes are characterized by the presence of a diazo group (N=N) linked to an amine group (NH)
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate typically involves the reaction of isobutyl p-toluate with a diazonium salt. The diazonium salt is prepared by the diazotization of an amine precursor, such as 3,3-dimethylamine, using sodium nitrite and hydrochloric acid. The reaction is carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt. The resulting diazonium salt is then coupled with isobutyl p-toluate to form the desired triazene compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pH, and reactant concentrations is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso and nitro derivatives.
Reduction: Reduction reactions can convert the triazene group to an amine group.
Substitution: The triazene group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or copper and are carried out under mild conditions.
Major Products Formed
Oxidation: Nitroso and nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted triazene compounds depending on the substituent introduced.
Aplicaciones Científicas De Investigación
Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other triazene compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs and targeted therapies.
Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate involves the interaction of the triazene group with biological molecules. The compound can undergo hydrolysis to release reactive intermediates, such as diazonium ions, which can interact with nucleophilic sites in proteins and DNA. This interaction can lead to the modification of biological molecules, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Isobutyl 3-(3-methyltriazeno)-p-toluate
- Isobutyl 3-(3,3-dimethyltriazeno)-m-toluate
- Isobutyl 3-(3,3-dimethyltriazeno)-o-toluate
Uniqueness
Isobutyl 3-(3,3-dimethyltriazeno)-p-toluate is unique due to the presence of the 3,3-dimethyltriazeno group, which imparts specific chemical and biological properties. The position of the triazene group on the p-toluate moiety also influences its reactivity and interactions with other molecules.
Propiedades
Número CAS |
76765-24-7 |
|---|---|
Fórmula molecular |
C14H21N3O2 |
Peso molecular |
263.34 g/mol |
Nombre IUPAC |
2-methylpropyl 3-(dimethylaminodiazenyl)-4-methylbenzoate |
InChI |
InChI=1S/C14H21N3O2/c1-10(2)9-19-14(18)12-7-6-11(3)13(8-12)15-16-17(4)5/h6-8,10H,9H2,1-5H3 |
Clave InChI |
ZTXLGUQTRAMUDP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)OCC(C)C)N=NN(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-methyl-N-[(1R)-1-phenylethyl]benzenesulfonamide](/img/structure/B14444261.png)
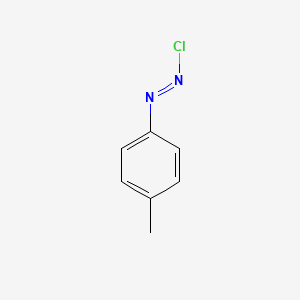
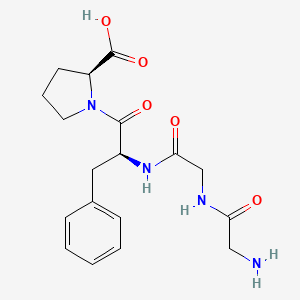
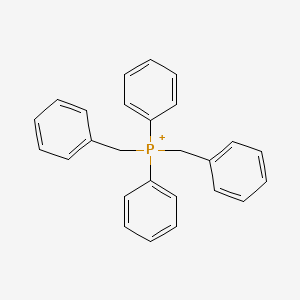
![[4-(1-Bromoethyl)phenyl]-phenylmethanone](/img/structure/B14444287.png)
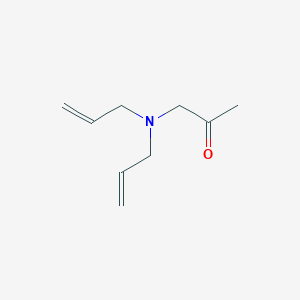
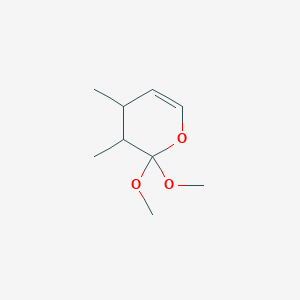
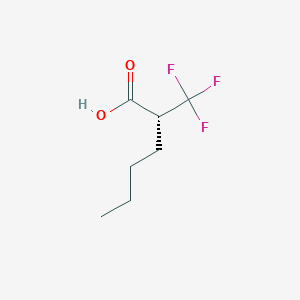
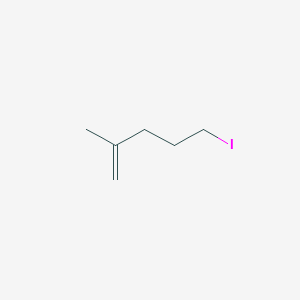
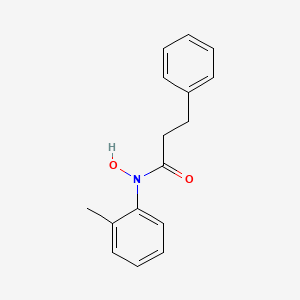
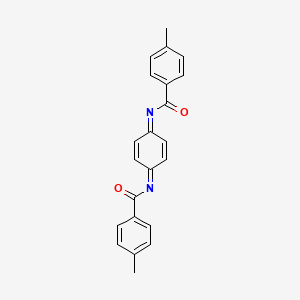
![(3aS,8aR)-3,3a,4,5,6,8a-Hexahydro-2H-cyclohepta[b]furan-2-one](/img/structure/B14444316.png)

![2-[(E)-(2-Nitrophenyl)diazenyl]-1-phenylbutane-1,3-dione](/img/structure/B14444340.png)
